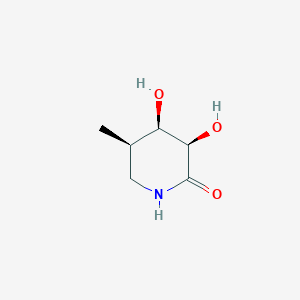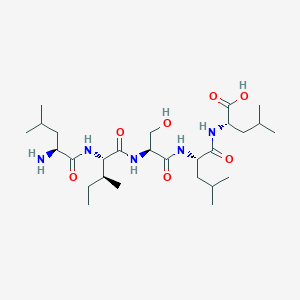
L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl- is a peptide composed of the amino acids L-leucine, L-isoleucine, and L-serine. These amino acids are essential for various biological processes, including protein synthesis and metabolic regulation. The compound is of interest in fields such as biochemistry, pharmacology, and materials science due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl- typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino groups using tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) groups to prevent unwanted side reactions . The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds. The final step involves the removal of the protecting groups to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient coupling of amino acids and the removal of protecting groups. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide bonds can be reduced to form individual amino acids.
Substitution: The amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under basic conditions.
Substitution: Nucleophilic reagents such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Hydroxylated peptides.
Reduction: Individual amino acids.
Substitution: Modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein synthesis and metabolic regulation.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl- involves its interaction with specific molecular targets and pathways. The compound can bind to ribosomes, promoting protein synthesis by facilitating the elongation of peptide chains. It also activates the mTOR (mechanistic target of rapamycin) pathway, which plays a crucial role in cell growth and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
L-Leucine: An essential amino acid involved in protein synthesis and metabolic regulation.
L-Isoleucine: Another essential amino acid with similar functions to L-leucine.
L-Serine: A non-essential amino acid involved in various metabolic processes.
Uniqueness
L-Leucine, L-leucyl-L-isoleucyl-L-seryl-L-leucyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Unlike individual amino acids, this peptide can form more complex structures and participate in a wider range of biochemical interactions.
Propiedades
Número CAS |
593245-84-2 |
|---|---|
Fórmula molecular |
C27H51N5O7 |
Peso molecular |
557.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C27H51N5O7/c1-9-17(8)22(32-23(34)18(28)10-14(2)3)26(37)31-21(13-33)25(36)29-19(11-15(4)5)24(35)30-20(27(38)39)12-16(6)7/h14-22,33H,9-13,28H2,1-8H3,(H,29,36)(H,30,35)(H,31,37)(H,32,34)(H,38,39)/t17-,18-,19-,20-,21-,22-/m0/s1 |
Clave InChI |
VCUVYRJPYQHJFV-WLNPFYQQSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)

![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)
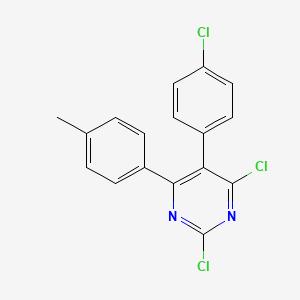
![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
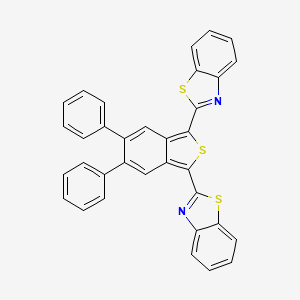
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
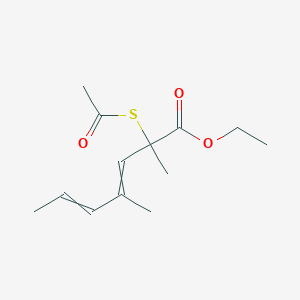
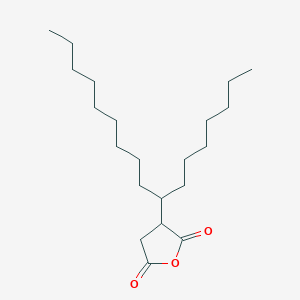
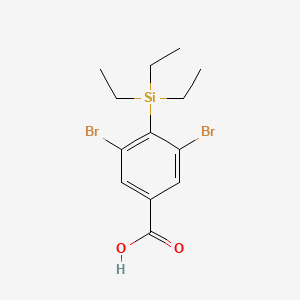
![4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B12590616.png)
